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Compound of Interest

Compound Name:
3-(2-Chlorobenzyl)piperidine

hydrochloride

CAS No.: 7660-47-1

Cat. No.: B1603342

Get Quote

A Privileged Scaffold for CNS Ligand Design and
Lead Optimization
Executive Summary & Structural Identity
3-(2-Chlorobenzyl)piperidine Hydrochloride represents a "privileged structure" in medicinal

chemistry—a molecular framework capable of providing high-affinity ligands for diverse

biological targets. Structurally, it consists of a saturated piperidine ring substituted at the meta

(C3) position with a lipophilic 2-chlorobenzyl moiety.

This specific isomer is highly valued in the development of ligands for Sigma (

) receptors, Monoamine transporters (SERT/NET/DAT), and NMDA receptor modulators. The
presence of the ortho-chloro substituent on the benzyl ring serves two critical functions: it
restricts conformational freedom via steric clash with the methylene linker, and it blocks
metabolic oxidation at the susceptible phenyl positions.
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Parameter Specification

IUPAC Name
3-[(2-chlorophenyl)methyl]piperidine

hydrochloride

CAS Registry
1172241-03-0 (Specific HCl); 7660-47-1

(Generic/Related)

Molecular Formula

C

H

ClN

HCl

Molecular Weight 246.18 g/mol

Chirality
C3 is a stereocenter. (Commercially supplied as

racemate unless specified).

SMILES ClC1=CC=CC=C1CC2CNCCC2.Cl

Solubility
Water (>20 mg/mL), DMSO, Methanol. Insoluble

in Hexane/Ether.

Structural Architecture & Conformational Analysis
To effectively utilize this scaffold, researchers must understand its dynamic behavior in solution.

2.1 The Piperidine Chair
The piperidine ring predominantly adopts a chair conformation.[1][2] In 3-substituted

piperidines, the substituent (2-chlorobenzyl group) can exist in either an axial or equatorial

position.[2]

Equatorial Preference: To minimize 1,3-diaxial strain, the bulky benzyl group strongly favors

the equatorial position (

occupancy at physiological pH).
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The "Ortho-Effect": The chlorine atom at the ortho position of the benzyl ring creates

significant steric bulk. This restricts the rotation of the phenyl ring relative to the methylene

linker, often locking the molecule into a specific bioactive conformation that enhances

selectivity for hydrophobic pockets in receptors (e.g., the primary hydrophobic binding site of

the

receptor).

2.2 Salt Form Implications
The Hydrochloride (HCl) salt protonates the secondary amine (

).

In Vitro: This ensures high water solubility for assay dosing.

In Silico: When docking, the nitrogen must be modeled as a cationic center (

, protonated), capable of forming a salt bridge with a conserved Aspartate residue (e.g.,
Asp116 in

).

Synthesis & Production Protocols
Synthesizing this scaffold requires navigating a key challenge: reducing the pyridine precursor

without removing the aryl chlorine atom (hydrodehalogenation).

3.1 Validated Synthetic Route (The "Pyridyl-Grignard" Method)
This route is preferred for its scalability and ability to access the C3 position.

Step 1: Grignard Addition React 3-Pyridinecarboxaldehyde with 2-Chlorophenylmagnesium

bromide.

Conditions: THF, 0°C to RT, 2h.

Product: (2-chlorophenyl)(pyridin-3-yl)methanol.

Step 2: Dehydration Convert the alcohol to the alkene.
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Conditions: H

SO

(conc) or SOCl

/Pyridine.

Product: 3-(2-chlorobenzylidene)pyridine.[3]

Step 3: Selective Hydrogenation (CRITICAL STEP) Reduce the pyridine ring and the alkene

without cleaving the C-Cl bond.

Catalyst Choice:Platinum Oxide (PtO

) or Rhodium on Alumina (Rh/Al

O

). Avoid Pd/C, which frequently causes dechlorination.

Conditions: H

(50 psi), AcOH/MeOH solvent system.

Salt Formation: Treat the crude oil with 4M HCl in Dioxane to precipitate the white crystalline

solid.

3.2 Visualization of Synthesis Logic
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Critical Control Point

3-Pyridinecarboxaldehyde

Intermediate:
Pyridyl-Methanol

THF, 0°C

Reagent:
2-Chlorophenyl MgBr Intermediate:

3-Benzylidene Pyridine

-H2O

Dehydration
(H2SO4) 3-(2-Chlorobenzyl)

piperidine HCl

Hydrogenation
(Avoid De-Cl)

Selective Reduction
(PtO2 / H2 / AcOH)

Click to download full resolution via product page

Figure 1: Validated synthetic pathway highlighting the critical selective reduction step to

preserve the aryl chloride.

Pharmacological Applications & SAR Logic
The 3-(2-chlorobenzyl)piperidine moiety acts as a versatile pharmacophore.

4.1 Target Profile: Sigma-1 Receptor (

R)
This scaffold is a textbook

ligand.

Mechanism: The protonated amine binds to Asp126. The benzyl group occupies the primary

hydrophobic pocket.[4]

Effect of 2-Cl: The chlorine atom enhances lipophilicity and fills the hydrophobic sub-pocket

more effectively than the unsubstituted benzyl, often increasing affinity from nanomolar to

sub-nanomolar ranges.
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4.2 Target Profile: Monoamine Transporters (SERT/NET)
3-substituted piperidines are structural analogs of phenylpiperidines (like paroxetine

fragments).

Selectivity: The position of the benzyl group (C3 vs C4) drastically alters selectivity between

Serotonin (SERT) and Norepinephrine (NET) transporters. The C3-substitution often favors

NET affinity compared to C4 analogs.

4.3 Experimental Protocol: Preparation for Binding Assays
Objective: Solubilize the HCl salt for use in a competitive radioligand binding assay.

Weighing: Weigh 2.46 mg of 3-(2-Chlorobenzyl)piperidine HCl.

Primary Stock (10 mM): Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds. The

solution should be clear and colorless.

Note: Do not use water for the 10 mM stock if freezing, as freeze-thaw cycles can degrade

the salt in aqueous solution.

Working Stock (100 µM): Dilute 10 µL of Primary Stock into 990 µL of Assay Buffer (e.g., 50

mM Tris-HCl, pH 7.4).

Assay Concentration: Further dilute to test range (typically 0.1 nM to 10 µM).

Control: Ensure the final DMSO concentration in the well is <1% to avoid non-specific

membrane perturbation.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates how modifications to this scaffold influence biological activity,

guiding lead optimization.
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3-(2-Chlorobenzyl)
piperidine Core

N-Alkylation:
Modulates PK & Selectivity

(e.g., Phenethyl -> Opioid Activity)

Phenyl Substitution (2-Cl):
Increases Metabolic Stability

Locks Conformation

C3 vs C4 Position:
C3 = Sigma/NET preference

C4 = NMDA/SERT preference

Anion Choice (HCl):
Determines Solubility

& Crystallinity
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Figure 2: SAR decision matrix. Modifications to the Nitrogen or Phenyl ring drive the

pharmacological profile toward specific CNS targets.

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). Desiccate when not

in use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

3. Page loading... [wap.guidechem.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Whitepaper: 3-(2-Chlorobenzyl)piperidine
HCl]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1603342/docs?utm_src=pdf-body#technical-whitepaper-3-2-chlorobenzyl-piperidine-hcl
https://pdf.benchchem.com/143/The_Pharmacological_Landscape_of_Benzylpiperidines_A_Technical_Guide_for_Drug_Discovery.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/53420695
https://www.benchchem.com/product/b1603342?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1423/A_Comparative_Guide_to_the_Conformational_Analysis_of_Piperidine_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394077/
https://wap.guidechem.com/dictionary/en/7660-47-1.html
https://pdf.benchchem.com/143/The_Pharmacological_Landscape_of_Benzylpiperidines_A_Technical_Guide_for_Drug_Discovery.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/53420695
https://pubchem.ncbi.nlm.nih.gov/compound/53420695
https://www.benchchem.com/product/b1603342/docs#technical-whitepaper-3-2-chlorobenzyl-piperidine-hcl
https://www.benchchem.com/product/b1603342/docs#technical-whitepaper-3-2-chlorobenzyl-piperidine-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1603342/docs#technical-whitepaper-3-2-
chlorobenzyl-piperidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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